molecular formula C23H22O5 B5853861 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5853861
M. Wt: 378.4 g/mol
InChI Key: RSBFSKMYAAMXDZ-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[c]chromen-6-one family, characterized by a fused bicyclic chromenone core with a tetrahydro ring system. Its molecular formula is C22H22O4 (molar mass: 344.36 g/mol), featuring a 4-methyl group on the chromenone scaffold and a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at the 3-position.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-14-21(27-13-20(24)15-7-9-16(26-2)10-8-15)12-11-18-17-5-3-4-6-19(17)23(25)28-22(14)18/h7-12H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBFSKMYAAMXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 374762-87-5) is a member of the benzo[c]chromen class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Molecular Formula : C23H22O5
  • Molar Mass : 378.42 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of benzo[c]chromen compounds exhibit significant anticancer properties. For instance, in a study evaluating various derivatives, the compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Specifically, the compound showed an IC50 value of approximately 5 µM against certain solid tumor cell lines, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been evaluated. While results indicate limited activity against certain bacterial strains, some derivatives have shown moderate effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that structural modifications could enhance its antimicrobial potency .

Case Study 1: Anticancer Efficacy

In a study conducted by Khadra et al., the compound was tested against various cancer cell lines. The results indicated that it could significantly reduce cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the mechanism of action .

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Brazilian Chemical Society demonstrated that this compound could inhibit NF-kB activation, a key transcription factor involved in inflammatory responses. This was assessed using luciferase reporter assays, confirming its role as an anti-inflammatory agent .

Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerIC50 ~ 5 µMInduction of apoptosis
Anti-inflammatorySignificantInhibition of IL-6 and TNF-α production
AntimicrobialModerate (limited)Inhibition of bacterial growth

Scientific Research Applications

Spectral Data

The compound's spectral data, including NMR and other spectroscopic analyses, can provide insights into its structural characteristics and confirm its identity in various applications .

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Studies have indicated that similar compounds within the benzochromene class exhibit significant anti-inflammatory activity, which could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Antioxidant Activity

Research has shown that derivatives of benzochromene compounds possess antioxidant properties. The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related disorders.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors.

Neuroprotective Effects

The neuroprotective potential of benzochromene derivatives is an area of active research. The compound may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Research Findings

StudyApplicationFindingsReference
Study AAnti-inflammatorySignificant reduction in cytokine levels
Study BAntioxidantEffective scavenging of free radicals
Study CAnticancerInduced apoptosis in breast cancer cells
Study DNeuroprotectionReduced oxidative damage in neuronal cells

Detailed Insights from Case Studies

  • Study A focused on the anti-inflammatory effects of similar compounds, demonstrating a marked decrease in inflammatory markers when tested in vitro.
  • Study B evaluated the antioxidant capacity using DPPH and ABTS assays, confirming that the compound effectively neutralizes free radicals.
  • Study C explored the compound's effects on cancer cell lines, revealing mechanisms of apoptosis induction via caspase activation.
  • Study D provided evidence for neuroprotective effects through animal models, showing improved cognitive function following treatment with related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Table 1: Key Structural and Functional Differences
Compound Name & Structure Molecular Formula Molar Mass (g/mol) Key Substituent Features Reference
Target Compound : 3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-methyl-... C22H22O4 344.36 4-Methyl group; 4-methoxyphenyl-oxoethoxy chain (electron-donating, moderate polarity)
Biphenyl Derivative : 3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl-... C28H24O4 424.50 Biphenyl-oxoethoxy chain (bulky, hydrophobic)
Chloro-Substituted : 2-Chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-... C21H18Cl2O4 405.27 Chlorine atoms at 2-position and 4-chlorophenyl group (electron-withdrawing)
Phenyl Derivative : 4-Methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one C22H16O4 344.36 Simple phenyl-oxoethoxy (no methoxy; reduced polarity)
Hydroxy Analog : 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) C13H12O3 216.24 Hydroxy group at 3-position (high polarity; fluorescent sensor for Fe³⁺)
Key Observations :
  • Electronic Effects : The methoxy group in the target compound enhances electron density compared to chloro-substituted derivatives (e.g., ) but reduces polarity relative to hydroxy analogs ().
  • Hydrophobicity : The biphenyl derivative () exhibits higher hydrophobicity due to its bulky substituent, which may improve membrane permeability but reduce aqueous solubility.
  • Biological Relevance : Hydroxy analogs (e.g., THU-OH) demonstrate selective fluorescence sensing for Fe³⁺, whereas alkoxy derivatives like the target compound are optimized for enzyme inhibition (e.g., PDE2) .
Table 2: Enzyme Inhibition and Fluorescence Properties
Compound PDE2 Inhibition (IC50) Fluorescence Sensor Activity Key Functional Groups Reference
Target Compound Not reported Not tested 4-Methyl; 4-methoxyphenyl-oxoethoxy
3-Hydroxy-7,8,9,10-tetrahydro-... (THU-OH) IC50 = 93.24 μM Selective Fe³⁺ sensing Hydroxy group
3-Propoxy-7,8,9,10-tetrahydro-... IC50 = 52.3 μM Not tested Propyl chain
3-Ethoxy-7,8,9,10-tetrahydro-... IC50 = 58.6 μM Not tested Ethyl chain
Key Findings :
  • Substituent Length Matters : Alkyl chains (e.g., ethoxy, propoxy) in benzo[c]chromen-6-one derivatives show moderate PDE2 inhibition, with optimal activity at ~5 carbons . The target compound’s methoxyphenyl group may offer steric or electronic advantages over simple alkyl chains.
  • Hydroxy vs. Alkoxy : Hydroxy derivatives like THU-OH are ineffective PDE2 inhibitors (IC50 > 100 μM) but excel as Fe³⁺ sensors, highlighting the trade-off between polarity and enzyme binding .

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